N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide
Description
N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a fluorophenyl group, and a methanesulfonamido group. Its molecular formula is C18H22FNO3S, and it has a molecular weight of approximately 351.44 g/mol.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-4-16-7-5-6-14(2)19(16)21-18(23)13-22(26(3,24)25)12-15-8-10-17(20)11-9-15/h5-11H,4,12-13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUSRIZVRFZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-ethyl-6-methylaniline with 4-fluorobenzyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethyl-6-methylphenyl)acetamide
- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-Ethyl-6-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-Ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a unique molecular structure that includes an acetamide group, a fluorophenyl moiety, and a methanesulfonamido group. Its molecular formula is , with a molecular weight of approximately 351.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. Research indicates potential antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various biological models, suggesting applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested using an animal model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory conditions.
| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate Compounds : The initial reaction involves the coupling of 2-ethyl-6-methylaniline with 4-fluorobenzyl chloride.
- Final Product Formation : The intermediate is then reacted with methanesulfonyl chloride under specific conditions to yield the final product.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Utilizing reagents like potassium permanganate can lead to the formation of sulfone derivatives.
- Reduction : Lithium aluminum hydride can reduce certain functional groups within the compound.
- Substitution Reactions : The compound can also participate in nucleophilic substitution reactions, allowing for further modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
